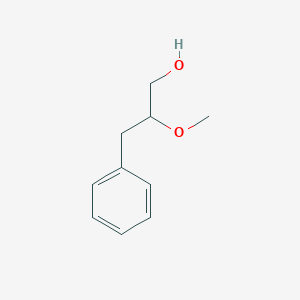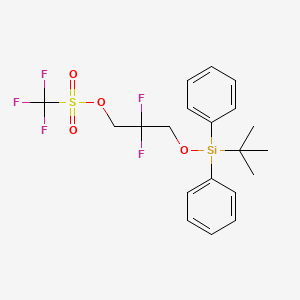
3-((Tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-((Tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate” is a chemical compound that involves the introduction of a bulky tert-butyl dimethylsilyl group . It’s used in various chemical reactions, including the Cope rearrangement .
Synthesis Analysis
The tert-butyldiphenylsilyl group was first suggested as a protecting group by Hanessian and Lavallée in 1975 . It was designed to supersede the use of Corey’s tert-butyldimethylsilyl as a protecting group for alcohols . The protecting group is easily introduced by using the latent nucleophilicity of the hydroxyl group and an electrophilic source of TBDPS .Molecular Structure Analysis
The molecular structure of this compound is complex and involves several different elements . The structure is influenced by the extra steric bulk of the groups surrounding the silicon atom .Chemical Reactions Analysis
This compound is involved in various chemical reactions. For instance, it’s used in the introduction of a bulky tert-butyl dimethylsilyl group onto a cis-bis (alkenyl)oxirane used in Cope rearrangement . It’s also associated with a thiolane and promotes the chalcogenide-Morita-Baylis-Hillman reaction .Physical And Chemical Properties Analysis
The physical form of this compound is described as a pale-yellow to yellow-brown sticky oil to solid . It’s also known for its increased resistance to acidic hydrolysis and increased selectivity towards protection of primary hydroxyl groups .Scientific Research Applications
Application in Organocatalysis
One notable application of compounds related to 3-((Tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate is in the field of organocatalysis. For instance, similar compounds have been used as efficient bifunctional organocatalysts in asymmetric Michael addition reactions. These reactions result in syn-selective adducts with exceptional yields and high diastereoselectivities, demonstrating the compound's potential in facilitating complex organic synthesis processes (Wang et al., 2009).
Alkylation of γ-Butyrolactone Derivatives
Another application is seen in the field of stereochemistry, where related compounds are utilized in the alkylation of γ-butyrolactone derivatives. This process involves creating highly selective carbon centers, further highlighting the compound's versatility in complex organic synthesis (Uenishi et al., 1995).
Application in Synthesis of Complexes
These compounds also find use in synthesizing complexes with unique properties. For instance, a study on hypervalent, low-coordinate phosphorus(III) centers in complexes provides insights into the versatility of similar compounds in forming rare systems with unique electronic properties (Burford et al., 2005).
Catalysis and Ring Opening Reactions
Further applications include catalysis and ring opening reactions of oxirane derivatives. The structure and substitution pattern of the substrates in these reactions play a crucial role, demonstrating the compound's potential in a variety of organic transformations (Murata et al., 1982).
As a Protecting Group
Compounds similar to this compound have been used as protecting groups for substituted salicylic acids, illustrating their utility in organic synthesis for protecting sensitive functional groups (Pongdee et al., 2020).
Mechanism of Action
Target of Action
The compound contains atert-butyldiphenylsilyl (TBDPS) group , which is commonly used as a protecting group for alcohols in organic synthesis . Therefore, it can be inferred that the compound might interact with alcohol groups in biological molecules.
Mode of Action
The TBDPS group in the compound provides steric hindrance and protects the alcohol group from reacting with other reagents . This protection is particularly useful in multi-step organic synthesis where selective reactions are required .
Result of Action
As a molecule containing a tbdps group, it could potentially influence the structure and function of other molecules by protecting their alcohol groups during chemical reactions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the action, efficacy, and stability of “3-((Tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate”. For instance, the TBDPS group is known for its increased stability towards acidic conditions and nucleophilic species . Therefore, these factors could potentially influence the compound’s action.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The role of 3-((Tert-butyldiphenylsilyl)oxy)-2,2-difluoropropyl trifluoromethanesulfonate in biochemical reactions is quite significant. It has been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves various biochemical processes .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues is a complex process . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are significant . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
properties
IUPAC Name |
[3-[tert-butyl(diphenyl)silyl]oxy-2,2-difluoropropyl] trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F5O4SSi/c1-18(2,3)31(16-10-6-4-7-11-16,17-12-8-5-9-13-17)29-15-19(21,22)14-28-30(26,27)20(23,24)25/h4-13H,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRORRPGWPOACKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(COS(=O)(=O)C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F5O4SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


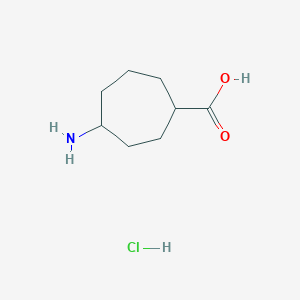
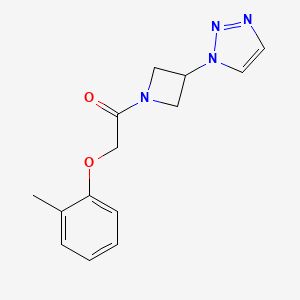
![methyl N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B2931750.png)
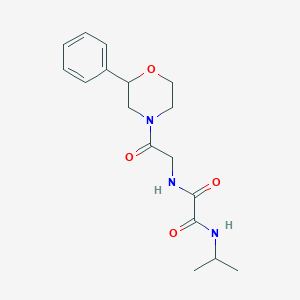
![5,6-Dimethyl-3-{[1-(oxolane-2-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2931753.png)

![4-[3-methoxy-3-oxo-2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propyl]phenyl 2-methylbenzenecarboxylate](/img/structure/B2931756.png)
![4-chloro-N-((1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfonyl)-N-(4-methoxyphenyl)benzamide](/img/structure/B2931758.png)
![2-[(3-methylphenoxy)methyl]-N-[3-(1H-tetrazol-1-yl)phenyl]furan-3-carboxamide](/img/structure/B2931760.png)
![2-((4-chlorophenyl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2931761.png)
![1-{2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-2-methoxyethan-1-one](/img/structure/B2931762.png)
